3-tert-butyl-1-[(4-methoxyphenyl)methyl]thiourea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[(4-methoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)15-12(17)14-9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLLEDBGXIATFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-N’-(4-methoxybenzyl)thiourea typically involves the reaction of tert-butylamine with 4-methoxybenzyl isothiocyanate . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
tert-butylamine+4-methoxybenzyl isothiocyanate→N-(tert-butyl)-N’-(4-methoxybenzyl)thiourea
Industrial Production Methods
Industrial production methods for thioureas often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and additional purification steps such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-N’-(4-methoxybenzyl)thiourea: can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfenic, sulfinic, or sulfonic acids.
Reduction: Reduction reactions can convert the thiourea to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfonic acids, while reduction with sodium borohydride may produce thiols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiourea derivatives. For instance, compounds similar to 3-tert-butyl-1-[(4-methoxyphenyl)methyl]thiourea have shown effectiveness against various bacterial strains. A study demonstrated that certain thioureas exhibited significant activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.17 mg/mL . This suggests potential applications in developing new antimicrobial agents.
Anticancer Properties
Thioureas have also been investigated for their anticancer properties. The structural modifications in thiourea derivatives can enhance their ability to inhibit cancer cell proliferation. Some studies indicate that specific thiourea compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .
Mechanism of Action
The mechanism by which thioureas exert their biological effects often involves interaction with biological macromolecules, such as proteins and nucleic acids. The presence of the methoxy group in this compound may enhance its lipophilicity, facilitating better cellular uptake and interaction with target sites within cells .
Material Science
Synthesis of Functional Materials
Thioureas are valuable precursors in synthesizing various functional materials, including polymers and nanomaterials. The reactivity of thioureas allows for their incorporation into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. For example, thioureas can be used to synthesize polyurethane elastomers, which have applications in coatings and adhesives .
Catalytic Applications
The catalytic potential of thioureas has been explored in several organic reactions. They can act as catalysts in reactions such as the Morita-Baylis-Hillman reaction, where they facilitate the formation of carbon-carbon bonds under mild conditions . This property makes them attractive for green chemistry applications, where reducing environmental impact is crucial.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(tert-butyl)-N’-(4-methoxybenzyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea moiety can form hydrogen bonds and other interactions with target proteins, influencing their function and signaling pathways.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Thiourea Derivatives
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| This compound | C₁₃H₂₀N₂OS | 252.38 | tert-butyl, 4-methoxybenzyl | 861210-47-1 |
| 1-tert-Butyl-3-(4-ethylphenyl)thiourea | C₁₃H₂₀N₂S | 236.38 | tert-butyl, 4-ethylphenyl | 900075-86-7 |
| 1-Allyl-3-(4-methoxyphenyl)thiourea | C₁₁H₁₄N₂OS | 222.30 | allyl, 4-methoxyphenyl | Not provided |
| 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea | C₁₂H₁₅N₃O₅S | 313.33 | bis(2-hydroxyethyl), 4-nitrobenzoyl | Not provided |
Key Observations :
- Electron-Donating vs.
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Properties
| Property | This compound | 1-tert-Butyl-3-(4-ethylphenyl)thiourea | 1-Allyl-3-(4-methoxyphenyl)thiourea |
|---|---|---|---|
| Hydrogen Bonding | High (methoxy and thiourea S/N donors) | Moderate (ethyl group is non-polar) | High (methoxy and allyl NH) |
| Lipophilicity | High (tert-butyl and benzyl groups) | High (tert-butyl and ethyl groups) | Moderate (allyl is less hydrophobic) |
| Thermal Stability | Enhanced (steric protection) | Moderate | Lower (allyl group may decompose) |
Functional Implications :
- Corrosion Inhibition: Thioureas with electron-donating groups (e.g., methoxy) exhibit superior adsorption on metal surfaces compared to non-polar analogs like the ethyl-substituted derivative .
- Biological Activity : The 4-methoxyphenyl moiety is common in antimicrobial and anticancer agents, as seen in (±)cis-2-(4-methoxyphenyl)-3-hydroxy/methoxy-2,3-dihydro-1,5-benzothiazepin-4-ones .
Biological Activity
3-tert-butyl-1-[(4-methoxyphenyl)methyl]thiourea is a thiourea derivative with significant biological activity. This compound has been studied for its potential therapeutic applications, including antioxidant, antimicrobial, and enzyme inhibition properties. Here, we explore its synthesis, biological evaluations, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-butyl isothiocyanate with 4-methoxybenzylamine. The compound can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis to confirm its structure and purity .
Antioxidant Activity
Thiourea derivatives, including this compound, have shown promising antioxidant properties. In various assays like DPPH and ABTS radical scavenging tests, these compounds demonstrated significant free radical scavenging ability. For instance, certain derivatives exhibited antioxidant activity superior to standard reference compounds .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterase Inhibition : It has shown notable inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases .
- Tyrosinase Inhibition : The compound also displayed strong inhibition against tyrosinase, an enzyme crucial in melanin production, suggesting potential applications in skin whitening and treatment of hyperpigmentation .
Antimicrobial Activity
This compound has been tested against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 6.25 μg/mL .
Case Studies
Several studies have investigated the biological activity of thiourea derivatives:
- Study on Antioxidant and Enzyme Inhibition :
- Antimicrobial Evaluation :
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Significant DPPH and ABTS scavenging activity |
| Enzyme Inhibition | Strong inhibition of AChE, BChE, and tyrosinase |
| Antimicrobial | Effective against S. aureus and E. coli |
Q & A
Q. What are the optimal synthetic routes for preparing 3-tert-butyl-1-[(4-methoxyphenyl)methyl]thiourea, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: The synthesis of substituted thioureas typically involves condensation reactions between amines and carbon disulfide or isothiocyanates. For this compound:
- Route 1: React 4-methoxybenzylamine with tert-butyl isothiocyanate in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Optimize temperature (0–25°C) to minimize side reactions .
- Route 2: Condense 4-methoxybenzylamine with carbon disulfide in aqueous alkaline media, followed by alkylation with tert-butyl bromide. Control pH (8–10) to favor thiourea formation over dithiocarbamate byproducts .
- Purification: Use recrystallization (e.g., ethanol/water) or reverse-phase chromatography (acetonitrile/water) for high-purity isolation .
Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?
Methodological Answer:
- NMR: Analyze and NMR for characteristic signals:
- LCMS: Confirm molecular ion ([M+H]) and fragmentation patterns. For example, a thiourea derivative in showed m/z 610.3 .
- IR: Validate C=S stretch (1250–1350 cm) and N-H bending (1500–1600 cm) .
Advanced Research Questions
Q. What crystallographic strategies resolve the three-dimensional structure of this thiourea derivative?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality via slow evaporation from acetone/water .
- Refinement: Employ SHELXL for structure solution. Key parameters include:
- Analysis: Calculate r.m.s. deviations for non-H atoms (<0.12 Å) and bond lengths (e.g., C=S: ~1.66 Å, C–N: 1.35–1.40 Å) .
Q. How do substituents influence supramolecular assembly in polymorphs or solvates?
Methodological Answer:
- Polymorph Screening: Recrystallize from solvents of varying polarity (e.g., DMSO, ethyl acetate) and analyze via PXRD. For example, highlights thiourea polymorphs stabilized by N–H⋯O/S interactions .
- Thermal Analysis: Use DSC/TGA to identify solvent inclusion (weight loss ~100–150°C) .
- Computational Modeling: Predict packing motifs using Mercury or CrystalExplorer, focusing on van der Waals and π-π interactions from the tert-butyl and methoxyphenyl groups .
Q. What methodologies evaluate biological activity and establish structure-activity relationships (SAR)?
Methodological Answer:
- Enzyme Inhibition Assays: Test against target enzymes (e.g., acetylcholinesterase for anti-Alzheimer activity) using Ellman’s method. IC values can correlate with substituent hydrophobicity (tert-butyl enhances lipophilicity) .
- Antimicrobial Screening: Use microdilution assays (MIC determination) against Gram-positive/negative bacteria. Compare with analogs (e.g., 4-chlorophenyl derivatives in show enhanced activity) .
- SAR Analysis: Modify substituents (e.g., replace methoxy with nitro) and quantify effects via QSAR models. For example, electron-withdrawing groups may enhance antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
